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molecular formula C8H6F3NO3 B8800841 N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide

N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide

Cat. No. B8800841
M. Wt: 221.13 g/mol
InChI Key: SXTONSAAPWCQDB-UHFFFAOYSA-N
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Patent
US07208450B2

Procedure details

A mixture of 1.5 grams (0.0036 mole) of, N-[2,4-bis(phenylmethoxy)phenyl]-2,2,2-trifluoroacetamide and 0.2 gram (catalyst) of 10% palladium on carbon in 125 mL of ethanol was treated with hydrogen gas in a Parr Hydrogenator, yielding 0.80 gram of the subject compound. The NMR spectrum was consistent with the proposed structure.
Name
N-[2,4-bis(phenylmethoxy)phenyl]-2,2,2-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C[O:8][C:9]2[CH:14]=[C:13]([O:15]CC3C=CC=CC=3)[CH:12]=[CH:11][C:10]=2[NH:23][C:24](=[O:29])[C:25]([F:28])([F:27])[F:26])C=CC=CC=1.[H][H]>[Pd].C(O)C>[OH:8][C:9]1[CH:14]=[C:13]([OH:15])[CH:12]=[CH:11][C:10]=1[NH:23][C:24](=[O:29])[C:25]([F:26])([F:27])[F:28]

Inputs

Step One
Name
N-[2,4-bis(phenylmethoxy)phenyl]-2,2,2-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=C(C=CC(=C1)OCC1=CC=CC=C1)NC(C(F)(F)F)=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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